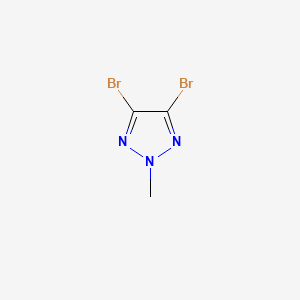

4,5-二溴-2-甲基-2H-1,2,3-三唑

描述

4,5-Dibromo-2-methyl-2H-1,2,3-triazole is a derivative of the 1,2,3-triazole heterocycle, which is a class of compounds known for their diverse applications in various research areas, including medicinal chemistry and materials science. The presence of bromine atoms and a methyl group on the triazole ring influences its reactivity and physical properties, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 4,5-dibromo-2-methyl-2H-1,2,3-triazole derivatives can be achieved through different methods. One approach involves the regioselective N-2 arylation of 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides, followed by debromination to yield 2-aryltriazoles . Another method includes the reaction of aryl azides with active methylene compounds in a DBU–water system, which is an environmentally friendly protocol offering high atom economy and low environmental impact . Additionally, the synthesis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole has been reported, starting from 4,5-dicyano-2H-1,2,3-triazole as the raw material .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of 2-methyl-4,5-dicyano-2H-1,2,3-triazole was confirmed by elemental analysis, infrared spectrum, and nuclear magnetic resonance spectrum . Crystallographic analysis of related triazole compounds has revealed details about the orientation of the triazole ring and its interactions with other substituents, which can significantly affect the molecule's overall shape and electronic properties .

Chemical Reactions Analysis

4,5-Dibromo-2-methyl-2H-1,2,3-triazole can undergo a variety of chemical reactions. Bromine to lithium exchange reactions have been studied, leading to the formation of lithiated derivatives that can be further reacted with different quenching reagents to yield various 5-substituted 1,2,3-triazoles . The reactivity of the triazole ring towards nucleophilic substitution and cycloaddition reactions has also been explored, providing access to a wide range of substituted triazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dibromo-2-methyl-2H-1,2,3-triazole derivatives are influenced by their molecular structure. Thermal analysis of 2-methyl-4,5-dicyano-2H-1,2,3-triazole has been conducted using TG–DSC technique, revealing its thermal stability and kinetic parameters. The compound's combustion heat, heat of formation, and sensitivity to impact and friction were also measured, indicating its potential application in the fields of gas generants, explosives, and solid propellants . The crystal structure of related triazole derivatives has shown the presence of supramolecular interactions, which can stabilize the crystal structure and affect the compound's solid-state properties .

科学研究应用

-

Pharmacological Applications

- Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .

- They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

- Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic) and so on .

-

Antimicrobial Activities

- A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .

- This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition .

- In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .

- Moderate to excellent activity was observed from majority of the compounds against the tested strains .

- Notably, compound 7o (MIC=0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

-

Discovery of Selective Small Molecular Inhibitors

- “4,5-Dibromo-2H-triazole” has been used as a reagent in the discovery of selective small molecular inhibitors .

- While the specific details of the application and experimental procedures are not provided, this suggests that the compound may have potential in the field of drug discovery and medicinal chemistry .

-

Synthesis and Bromine → Lithium Exchange Reactions

- “4,5-Dibromo-2-methyl-2H-1,2,3-triazole” and similar compounds have been used in synthesis and bromine → lithium exchange reactions .

- The reactions involve butyllithium (in diethyl ether or tetrahydrofuran at low temperatures) at position-5 and the resulting lithiated derivatives were quenched with aqueous ammonium chloride, carbon dioxide, methyl chloroformate, benzophenone or dimethyl or diphenyl disulfide to give high yields (71–93%) of the corresponding 5-substituted 1,2,3-triazole .

- 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole was converted similarly into 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole (91.5%) .

- These reactions suggest potential applications in organic synthesis and materials science .

-

Design and Synthesis of Antimicrobial Agents

- A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized .

- This synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- In vitro assay of developed synthetics with different microbial strains including S. aureus, B. Subtilis, E. Coli, S. enterica, C albicans and R. Oryzae have been conducted .

- Moderate to excellent activity was observed from majority of the compounds against the tested strains .

- Notably, compound 7o (MIC=0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .

-

Chemical Properties and Safety Information

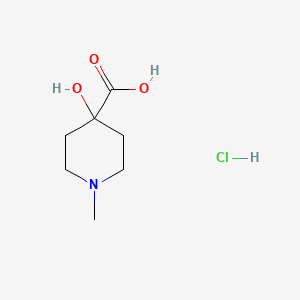

- “4,5-Dibromo-2-methyl-2H-1,2,3-triazole” is a solid substance with a molecular weight of 240.88 .

- It is stored in an inert atmosphere at temperatures between 2-8°C .

- The compound has a CAS Number of 28938-17-2 .

- It has safety information associated with it, including hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P338 .

安全和危害

属性

IUPAC Name |

4,5-dibromo-2-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-6-2(4)3(5)7-8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHACSBPYOBEEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(C(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618457 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

CAS RN |

28938-17-2 | |

| Record name | 4,5-Dibromo-2-methyl-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)